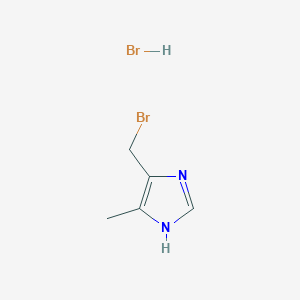
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical synthesis often explores the properties and potential applications of novel compounds. For instance, studies on the synthesis and properties of related heterocyclic compounds, such as the work done by Vorob'eva et al. (1983) on 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine and its derivatives, reveal the methodologies that could be applied to synthesize and modify compounds like "2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide" for specific research purposes (Vorob'eva, Mikhlina, Turchin, & Yakhontov, 1983).
Potential Applications in Drug Design and Development
While explicitly excluding drug use, dosage, and side effects, the chemical structure of the compound suggests potential research applications in drug design and development, focusing on the synthesis of novel compounds for targeting specific biological pathways. Research into similar compounds, like those studied by Abdalha et al. (2011) in their synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, highlights the exploration of chemical reactions to produce compounds with potential therapeutic properties, without detailing their pharmacological aspects (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Research
Compounds with complex heterocyclic structures have been investigated for their antimicrobial properties. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety and evaluated their antimicrobial activities. Such studies indicate that "this compound" could potentially be researched for antimicrobial properties, focusing on the synthesis and evaluation of its derivatives without delving into specifics about drug use or side effects (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Mecanismo De Acción
Target of Action
It’s known that similar compounds interact withπ-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Mode of Action
The compound’s 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules . This disruption could lead to changes in the molecular structure and function of the targets.
Biochemical Pathways
The compound may affect the cytochrome P-450 mixed function oxidase system . This system is involved in the metabolism of various substances in the liver. The compound could potentially lead to the formation of a highly reactive metabolite, which is ultimately metabolized to carbon dioxide or carbon monoxide .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver by the cytochrome p-450 mixed function oxidase system . This could impact the compound’s bioavailability and its overall effect in the body.
Result of Action
The result of the compound’s action could be the disruption of the formation of columns of π-stacked molecules . This could potentially lead to changes in the molecular structure and function of the targets, affecting their role in various biochemical pathways .
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is relevant to similar compounds, is known to be influenced by the reaction conditions, including the stability of the organoboron reagent . These factors could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-30-18-10-3-2-9-17(18)23-21(29)25-24-19(27)16-8-5-11-26(20(16)28)13-14-6-4-7-15(22)12-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLUOJWMXPPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2897986.png)
![1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2897988.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,5-dimethylfuran-3-yl)methyl)urea](/img/structure/B2897991.png)


![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2897999.png)


![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)

